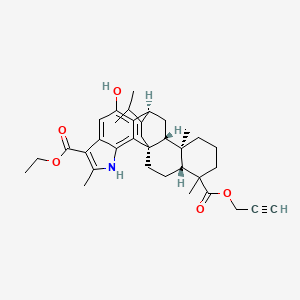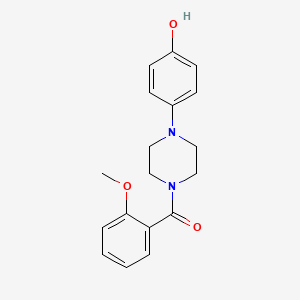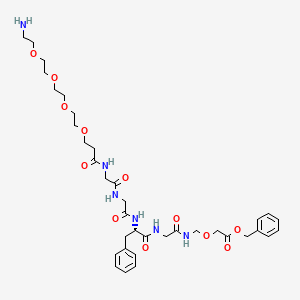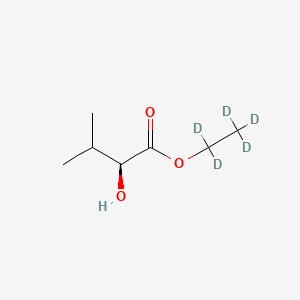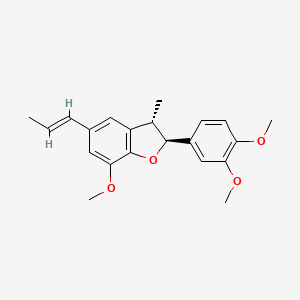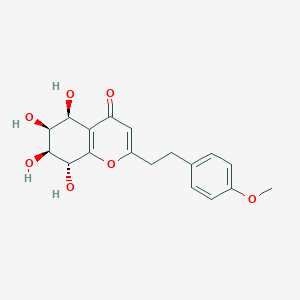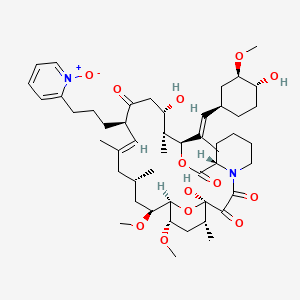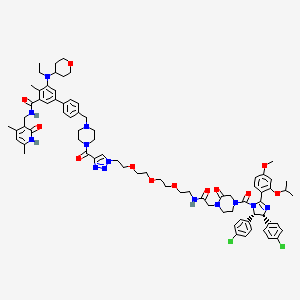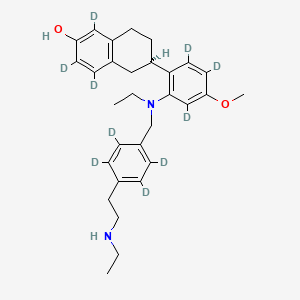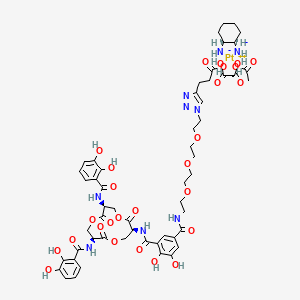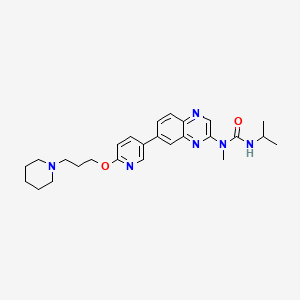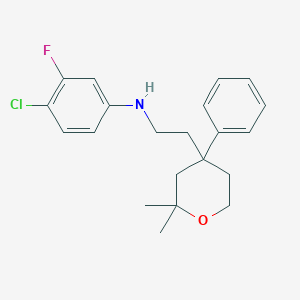
Icmt-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-13 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme plays a crucial role in the post-translational modification of proteins, particularly those involved in the Ras signaling pathway. By inhibiting ICMT, this compound has shown potential in various scientific research applications, especially in the field of cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: While specific industrial production methods for Icmt-IN-13 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions: Icmt-IN-13 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation and Reduction Reactions: Although less common, these reactions can occur under specific conditions using oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with modified functional groups, enhancing or altering the inhibitory activity of this compound .
Applications De Recherche Scientifique
Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein modification.
Biology: Investigated for its role in modulating cellular processes, particularly those involving the Ras signaling pathway.
Mécanisme D'action
Icmt-IN-13 exerts its effects by specifically inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This inhibition prevents the post-translational modification of proteins involved in the Ras signaling pathway, leading to the mislocalization and inactivation of these proteins. As a result, cellular processes such as proliferation and survival are disrupted, making this compound a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: Developed by optimizing the structure of cysmethynil to enhance potency and selectivity.
Uniqueness of Icmt-IN-13: this compound stands out due to its specific inhibitory activity and the potential for therapeutic applications in cancer research. Its unique structure and mechanism of action make it a valuable tool for studying the role of ICMT in cellular processes and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C21H25ClFNO |
|---|---|
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoroaniline |
InChI |
InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-18(22)19(23)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |
Clé InChI |
GVDDFRANKHNVIL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)Cl)F)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



